RGW-611

Description

Properties

IUPAC Name |

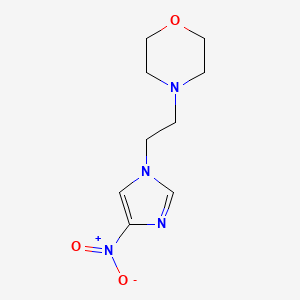

4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAAIIQCHGJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879596 | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-78-5 | |

| Record name | 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aspirin (Acetylsalicylic Acid)

Audience: Researchers, scientists, and drug development professionals.

Scope: This guide provides a comprehensive overview of the synthesis, purification, and characterization of acetylsalicylic acid, commonly known as aspirin. It includes detailed experimental protocols, data analysis, and visualization of relevant chemical and biological pathways.

Introduction

Aspirin, or acetylsalicylic acid, is a widely used medication for its analgesic, antipyretic, and anti-inflammatory properties.[1] It is a synthetic organic compound derived from salicylic acid, a natural product found in the bark of the willow tree.[2] The synthesis of aspirin is a classic example of an esterification reaction and is a fundamental procedure in organic chemistry.[3][4] This guide details the complete workflow from synthesis to characterization, providing the technical details necessary for laboratory reproduction.

Synthesis of Acetylsalicylic Acid

The synthesis of aspirin involves the acetylation of salicylic acid. In this esterification reaction, the hydroxyl group of salicylic acid reacts with acetic anhydride in the presence of an acid catalyst, typically sulfuric or phosphoric acid, to form acetylsalicylic acid and acetic acid as a byproduct.[2][3][4]

Reaction: C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)[2][5]

Experimental Protocol: Synthesis

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Acetic anhydride (C₄H₆O₃)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)[2][3]

-

Deionized water

-

Erlenmeyer flask (125 mL or 250 mL)

-

Graduated cylinders

-

Hot water bath

-

Ice bath

-

Buchner funnel and filter paper for vacuum filtration[2]

-

Stirring rod

Procedure:

-

Weigh approximately 2.0 grams of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6]

-

In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask.[6][7]

-

Slowly add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture, which acts as a catalyst.[2][7]

-

Gently swirl the flask to ensure thorough mixing of the reactants.[8]

-

Heat the flask in a warm water bath (70-80°C) for 10-15 minutes to complete the reaction.[6][9]

-

Remove the flask from the water bath and, while still in the fume hood, cautiously add 15-20 drops of cold water to the mixture to decompose any excess acetic anhydride.[5][6][7] This will produce hot acetic acid vapors.

-

Add 40-50 mL of cold water to the flask to facilitate the crystallization of the aspirin product.[5][7]

-

Cool the mixture in an ice bath for about 10-15 minutes to maximize crystal formation.[2][7] If crystals do not form, gently scratching the inside of the flask with a glass stirring rod can induce crystallization.[2][7]

-

Collect the solid aspirin crystals using vacuum filtration with a Buchner funnel.[2][7]

-

Wash the collected crystals with a small amount of ice-cold water to remove residual soluble impurities.[6]

-

Allow the crystals to dry on the filter paper by drawing air through them for several minutes.[2] This initial product is the crude aspirin.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of crude aspirin.

Purification by Recrystallization

The crude aspirin synthesized often contains impurities, primarily unreacted salicylic acid.[10] Recrystallization is a technique used to purify the solid product.[9][11] The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out of the solution, while the impurities remain dissolved.[11][12]

Experimental Protocol: Recrystallization

Materials:

-

Crude aspirin

-

Ethanol (95%)

-

Deionized water

-

Beakers or Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude aspirin to a beaker or Erlenmeyer flask.

-

Add a minimum amount of warm ethanol (e.g., 5-10 mL) to dissolve the crystals. Gentle warming on a hot plate may be necessary.[2][11]

-

Once the aspirin is dissolved, add warm water (e.g., 25-30 mL) to the solution.[5][10] If a solid precipitates, gently heat the solution until it becomes clear again.[5]

-

Cover the container and allow the solution to cool slowly to room temperature.

-

Once cooled, place the container in an ice bath to complete the crystallization process.[10][11]

-

Collect the purified aspirin crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified crystals completely before proceeding to characterization. This can be done by leaving them in a desiccator or a low-temperature oven.[11]

Visualization: Purification Workflow

Caption: Workflow for the purification of aspirin via recrystallization.

Characterization of Aspirin

Characterization is crucial to confirm the identity and assess the purity of the synthesized product.

Melting Point Determination

The purity of a crystalline solid can be assessed by measuring its melting point. Pure compounds have a sharp melting point range, while impurities tend to lower and broaden the melting point range.[13]

-

Protocol: A small amount of the dry, purified aspirin is packed into a capillary tube.[14] The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range from which the solid first begins to melt until it completely liquefies is recorded.[14][15]

-

Expected Results:

Ferric Chloride Test for Purity

This is a qualitative test to detect the presence of phenolic hydroxyl groups, such as the one in the starting material, salicylic acid. Aspirin, being an ester, should not give a positive test if pure.

-

Protocol: Dissolve a small amount of the synthesized aspirin in water or ethanol. Add a few drops of 1% ferric chloride (FeCl₃) solution.[2][6]

-

Expected Results:

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[16]

-

Protocol: A small sample of the dry product is analyzed using an IR spectrometer.

-

Expected Results: The IR spectrum of aspirin is expected to show characteristic absorption bands that are distinct from the starting material, salicylic acid.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

-

Protocol: A sample of the product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.[18]

-

Expected Results: The ¹H NMR spectrum of aspirin shows distinct signals for each type of proton.[19]

UV-Vis Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis to determine the concentration of aspirin in a solution.[20][21] By creating a calibration curve with standard solutions of known concentrations, the concentration of a sample solution can be determined by measuring its absorbance.[20]

-

Protocol: A purified sample is dissolved in a suitable solvent (e.g., ethanol or a basic solution) to a known concentration.[22] The absorbance is measured at the wavelength of maximum absorbance (λ_max), which for the salicylate ion is around 295-304 nm.[23]

Quantitative Data Summary

| Parameter | Salicylic Acid (Starting Material) | Crude Aspirin | Purified Aspirin | Literature Value (Aspirin) |

| Melting Point (°C) | 158 - 161[15] | Lower, broad range | Sharp range | 135 - 136[9] |

| FeCl₃ Test | Positive (Purple)[6] | May be positive | Negative (Yellow) | Negative |

| IR Peaks (cm⁻¹) | ~3200 (Phenolic OH), ~1652 (C=O)[24] | - | ~1750 (Ester C=O), ~1685 (Acid C=O) | ~1750, ~1685[8][17] |

| ¹H NMR (ppm) | Phenolic OH, Aromatic H, Acid H | - | ~2.3 (CH₃), 7.0-8.2 (Aromatic), ~11.8 (COOH) | ~2.3, 7.1-8.2, ~11.8[19] |

Biological Signaling Pathway

Aspirin exerts its therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25] These enzymes are responsible for the synthesis of prostaglandins, which are signaling molecules involved in inflammation, pain, and fever.[25] By acetylating a serine residue in the active site of COX enzymes, aspirin irreversibly inhibits their function.

Furthermore, aspirin has been shown to modulate other signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and has been implicated in cancer.[26][27][28] Studies suggest that aspirin can activate the NF-κB pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[25][26]

Visualization: Aspirin's Effect on COX and NF-κB Pathways

Caption: Simplified diagram of aspirin's signaling pathways.

References

- 1. journals.du.ac.in [journals.du.ac.in]

- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Organic Synthesis International: ASPIRIN SYNTHESIS AND MECHANISM [organicsynthesisinternational.blogspot.com]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. Synthesis of Aspirin [home.miracosta.edu]

- 8. Aspirin Synthesis | Synaptic | Central College [central.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homeworkforyou.com [homeworkforyou.com]

- 11. chem21labs.com [chem21labs.com]

- 12. ukessays.com [ukessays.com]

- 13. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. azom.com [azom.com]

- 19. NMR Spectrum of Aspirin | Thermo Fisher Scientific - AU [thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. ijpsonline.com [ijpsonline.com]

- 24. odinity.com [odinity.com]

- 25. The Biology of Aspirin | CancerGRACE [cancergrace.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

A Technical Guide to Gefitinib: Structure, Properties, and Mechanism of Action

Introduction

Gefitinib (trade name Iressa, code ZD1839) is a first-generation, synthetic anilinoquinazoline compound that serves as a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] It functions as a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] By competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, Gefitinib effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[2][4][5] This action halts the signal transduction pathways responsible for cancer cell proliferation, survival, and metastasis.[1][6] The efficacy of Gefitinib is particularly pronounced in patients whose tumors harbor specific activating mutations in the EGFR tyrosine kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21.[5][7]

Chemical Structure and Physicochemical Properties

Gefitinib is chemically identified as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.[8] Its structure is characterized by a quinazoline core, which is crucial for its interaction with the EGFR kinase domain.

Table 1: Physicochemical Properties of Gefitinib

| Property | Value | Reference |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | [8] |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [1][8][9] |

| Molecular Weight | 446.90 g/mol | [8][9][10][11] |

| Appearance | White to tan crystalline solid powder | [9][11] |

| Melting Point | 119-120 °C | [9][11] |

| Solubility (DMSO) | ≥ 20 mg/mL (~44.75 mM) | [11] |

| Solubility (Ethanol) | ~0.3 mg/mL | [11] |

| Solubility (Water) | Sparingly soluble (<1 mg/mL) | [11] |

Pharmacokinetics and Metabolism

Gefitinib is administered orally and exhibits predictable pharmacokinetic properties.[4][12] It is slowly absorbed, with extensive distribution into body tissues.[7][12][13] Metabolism is primarily hepatic, driven by the cytochrome P450 enzyme CYP3A4.[7][12][14]

Table 2: Key Pharmacokinetic Parameters of Gefitinib

| Parameter | Value | Reference |

| Bioavailability | ~60% | [2][4][13] |

| Tmax (Time to Peak Plasma) | 3 - 7 hours | [2][4][13] |

| Plasma Protein Binding | ~90% (to albumin and α1-acid glycoprotein) | [2][13] |

| Volume of Distribution (Vd) | 1400 L | [7][12][13] |

| Elimination Half-Life (t½) | ~41 - 48 hours | [4][12][13] |

| Metabolism | Primarily hepatic via CYP3A4 | [7][12][13][14] |

| Excretion | Predominantly via feces (~86%) | [4][13][14] |

Mechanism of Action and Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intrinsic tyrosine kinase. This leads to autophosphorylation of tyrosine residues, creating docking sites for signaling proteins and initiating cascades that promote cell growth and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][15]

Gefitinib exerts its therapeutic effect by competitively inhibiting the ATP binding site on the EGFR tyrosine kinase domain.[5][12] This blockade prevents autophosphorylation, thereby inhibiting the activation of both the RAS and PI3K/AKT signaling cascades and ultimately leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4][5]

In Vitro Biological Activity

Gefitinib's potency has been quantified against both isolated enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its effectiveness. Sensitivity to Gefitinib is strongly correlated with the EGFR mutation status of the cell line.

Table 3: In Vitro IC₅₀ Values for Gefitinib

| Target | System/Cell Line | EGFR Mutation | IC₅₀ Value (nM) | Reference |

| EGFR Phosphorylation | NR6W Cells (Tyr1173) | Wild-Type Overexpression | 26 | [3][10] |

| EGFR Phosphorylation | NR6wtEGFR Cells (Tyr1173) | Wild-Type Overexpression | 37 | [3][10] |

| EGFR Phosphorylation | NR6W Cells (Tyr992) | Wild-Type Overexpression | 57 | [3][10] |

| Cell Growth | H3255 | Exon 21 (L858R) | 3 | [16] |

| Cell Growth | HCC827 | Exon 19 Deletion | 13.06 | [17][18] |

| Cell Growth | PC-9 | Exon 19 Deletion | 77.26 | [17][18] |

| Cell Growth | H1650 | Exon 19 Deletion (Resistance) | >10,000 | [19] |

| Cell Growth | A549 | Wild-Type | >10,000 | [19] |

Experimental Protocols

Reproducible experimental data relies on standardized methodologies. Below are detailed protocols for two key assays used to evaluate Gefitinib's activity.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of Gefitinib on the enzymatic activity of the EGFR kinase domain.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Gefitinib against purified EGFR kinase.[15]

-

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT). Dilute recombinant human EGFR kinase domain (wild-type or mutant) and a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) to their final concentrations in the reaction buffer.

-

Compound Dilution: Prepare a serial dilution of Gefitinib in DMSO, followed by a further dilution in the kinase buffer.

-

Assay Plate Setup: Add the kinase, substrate, and Gefitinib dilutions to the wells of a 96-well plate. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of remaining ATP. A decrease in ATP corresponds to higher kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Gefitinib concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

-

Cell Growth Inhibition (MTT) Assay

This cell-based assay measures the effect of Gefitinib on the proliferation and viability of cancer cells.

-

Objective: To determine the IC₅₀ of Gefitinib on the growth of cancer cell lines.[19]

-

Methodology:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) in 200 µL of culture medium.[19]

-

Compound Addition: After allowing cells to adhere overnight, add 10 µL of Gefitinib solution at various concentrations (prepared by serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[19]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, defined as the concentration of Gefitinib required for a 50% reduction in absorbance, from the resulting dose-response curve.[19]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gefitinib | 184475-35-2 [chemicalbook.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gefitinib [drugfuture.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Ibrutinib: A Technical Guide on Biological Activity and Molecular Targets

Introduction

Ibrutinib (marketed as Imbruvica®) is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed by Pharmacyclics, Inc., it was first approved by the U.S. Food and Drug Administration (FDA) in 2013 for the treatment of mantle cell lymphoma (MCL).[3] Its indications have since expanded to include other B-cell malignancies such as chronic lymphocytic leukemia (CLL) and Waldenström's macroglobulinemia.[1][3] Ibrutinib represents a targeted therapy that profoundly impacts B-cell signaling, proliferation, and survival.[1][4]

Mechanism of Action

Ibrutinib's primary mechanism of action is the specific and irreversible inhibition of BTK.[1] The drug's acrylamide group forms a covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK enzyme.[1][2][3] This irreversible binding leads to sustained inactivation of BTK's enzymatic activity.[1][5]

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2] Activation of the BCR triggers a signaling cascade wherein BTK is activated, leading to the phosphorylation of downstream substrates like phospholipase C-γ2 (PLCγ2).[3][4][5] This cascade ultimately promotes B-cell proliferation, differentiation, survival, and migration.[2] By blocking BTK, ibrutinib effectively abrogates these downstream signals, disrupting the pathways that malignant B-cells rely on for growth and survival.[1][4]

Biological Activities

The inhibition of BTK by ibrutinib results in a range of significant biological effects on malignant B-cells:

-

Inhibition of Proliferation and Survival: Ibrutinib effectively blocks survival signals from the microenvironment, inhibiting proliferation and inducing apoptosis (programmed cell death) in cancer cells.[1][4][6] This also leads to a reduction in the anti-apoptotic protein MCL1 in malignant B-cells.[1]

-

Disruption of Cell Adhesion and Trafficking: The drug has been shown to inhibit B-cell chemotaxis towards chemokines like CXCL12 and CXCL13.[1] It also impairs cellular adhesion.[1][6] This disruption of homing and migration prevents cancer cells from lodging in protective microenvironments like lymph nodes and bone marrow.[1][4][6] A clinical manifestation of this effect is a transient lymphocytosis observed early in treatment, where malignant cells are driven out of tissues and into the peripheral blood before being cleared.[1]

-

Modulation of the Tumor Microenvironment: By blocking BCR signaling, ibrutinib can indirectly create a more pro-apoptotic environment within the tumor microenvironment.[2] It also down-modulates the expression of CD20 by targeting the CXCR4/SDF1 axis.[1][2]

Quantitative Data: Kinase Inhibition Profile

Ibrutinib exhibits high affinity for its primary target, BTK, but also interacts with other kinases, particularly those possessing a homologous cysteine residue.[4] This off-target activity is responsible for some of the drug's adverse effects.[7][8]

| Target Kinase Family | Target Kinase | Activity Metric | Value (nM) | Notes |

| Tec Family Kinase (Primary Target) | BTK | IC₅₀ | 0.5 | Potent and irreversible inhibition is the primary therapeutic mechanism.[4][5] |

| Tec Family Kinases (Off-Target) | ITK | IC₅₀ | - | Inhibition of ITK in T-cells may affect immune surveillance.[2][4] |

| TEC | IC₅₀ | 78 | Weakest binder among the Tec family kinases.[5] | |

| BMX | kinact/Ki | 3.9 x 10⁶ M⁻¹ S⁻¹ | Ibrutinib inactivates BMX faster than its primary target, BTK.[8] | |

| BLK | kinact/Ki | 7.1 x 10⁵ M⁻¹ S⁻¹ | Significant off-target activity.[8] | |

| EGFR Family (Off-Target) | EGFR | EC₅₀ | 70 | Reversible binding; associated with side effects like rash and diarrhea.[9][10] |

| HER2 (ERBB2) | IC₅₀ | - | Also inhibited by ibrutinib.[4][9] | |

| Src Family (Off-Target) | CSK | - | - | Inhibition linked to cardiotoxicity, specifically atrial fibrillation.[7][11][12][13] |

| Janus Kinase (Off-Target) | JAK3 | IC₅₀ | - | Possesses a cognate cysteine and is an off-target.[4][9] |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by ibrutinib and a typical experimental workflow for its characterization.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

Caption: Experimental workflow for a biochemical BTK kinase inhibition assay.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of ibrutinib against recombinant BTK enzyme.

a. Materials and Reagents:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Poly-GT (4:1) tyrosine kinase substrate

-

Adenosine 5'-triphosphate (ATP)

-

Ibrutinib (dissolved in DMSO, serially diluted)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well microplates

-

Multimode plate reader with luminescence detection capabilities

b. Methodology:

-

Reagent Preparation: Prepare a working solution of BTK enzyme in kinase buffer. Prepare a solution of the Poly-GT substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for BTK.

-

Compound Plating: Create a serial dilution of ibrutinib in DMSO, then dilute further into the kinase buffer. Add 5 µL of each diluted compound concentration to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme Addition: Add 10 µL of the BTK enzyme working solution to each well (except "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the covalent inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

-

Signal Detection: After incubation, add 25 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level signifies higher kinase activity. Incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of ibrutinib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Apoptosis Assay in Mantle Cell Lymphoma (MCL) Cells

This protocol describes a method to assess the pro-apoptotic activity of ibrutinib on a relevant cancer cell line.

a. Materials and Reagents:

-

MCL cell line (e.g., Jeko-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Ibrutinib (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

b. Methodology:

-

Cell Culture: Culture Jeko-1 cells in complete medium under standard conditions (37°C, 5% CO₂).

-

Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL. Treat the cells with varying concentrations of ibrutinib (e.g., 0, 10 nM, 100 nM, 1 µM) for 48 hours. Include a DMSO vehicle control.

-

Cell Harvesting: After the treatment period, harvest the cells by centrifugation.

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit. Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

Data Analysis: Quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic). Compare the percentage of apoptotic cells in ibrutinib-treated samples to the vehicle control to determine the dose-dependent effect on apoptosis induction.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imbruvicahcp.com [imbruvicahcp.com]

- 7. researchgate.net [researchgate.net]

- 8. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Development of Osimertinib: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (formerly AZD9291), marketed as Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] Its development represents a triumph of structure-guided drug design, specifically engineered to overcome resistance to earlier-generation EGFR TKIs. This technical guide provides a comprehensive overview of the discovery and development history of osimertinib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies that underpinned its journey from laboratory to clinic.

The Challenge of Acquired Resistance to EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R substitution).[3] However, the majority of patients eventually develop acquired resistance, with the most common mechanism—accounting for approximately 60% of cases—being the emergence of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3][4] This mutation increases the affinity of the receptor for ATP, reducing the potency of first and second-generation inhibitors.[5] This clinical challenge created a pressing need for a novel TKI that could potently inhibit the T790M mutant EGFR while sparing wild-type (WT) EGFR to minimize toxicities.[3]

Discovery and Preclinical Development of Osimertinib (AZD9291)

The quest for a third-generation EGFR TKI led to the discovery of osimertinib. The drug discovery program, initiated by AstraZeneca in 2009, employed a structure-driven approach to identify a mutant-selective, irreversible inhibitor.[6] Osimertinib is a mono-anilino-pyrimidine compound designed to form a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8] This irreversible binding provides sustained inhibition of both activating and T790M resistance mutations.[7]

Preclinical Data

Table 1: In Vitro Activity of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition | Reference |

| PC-9 | Exon 19 deletion | 15 | [9] |

| H1975 | L858R, T790M | 10 | [9] |

| H3255 | L858R | 25 | [9] |

| A549 | EGFR Wild-Type | >1000 | [9] |

Table 2: Preclinical Pharmacokinetics of Osimertinib

| Species | Route of Administration | Dose | Key Findings | Reference |

| Mouse | Oral | 5 or 25 mg/kg | Greater brain penetration compared to gefitinib, rociletinib, and afatinib. | [10] |

| Mouse | Intravenous | 2 mg/kg | Determined intravenous pharmacokinetics. | [1] |

| Cynomolgus Monkey | Micro-dosing PET | N/A | Markedly greater brain exposure than rociletinib and gefitinib. | [10] |

Mechanism of Action

Osimertinib selectively and irreversibly inhibits the kinase activity of mutant forms of EGFR.[7] By binding to the C797 residue, it blocks the downstream signaling pathways that drive tumor growth and proliferation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] A key advantage of osimertinib is its significantly lower activity against wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier-generation TKIs.[11]

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Clinical Development

Osimertinib underwent a rapid clinical development program, demonstrating remarkable efficacy in patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.

Caption: Osimertinib's accelerated clinical development timeline.

Key Clinical Trials

AURA3 Trial: This Phase III trial evaluated the efficacy and safety of osimertinib versus platinum-based chemotherapy plus pemetrexed in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[12][13]

FLAURA Trial: A Phase III, double-blind, randomized trial comparing first-line osimertinib with standard EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[14][15]

Table 3: Key Efficacy Data from the AURA3 and FLAURA Trials

| Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| AURA3 | Osimertinib | 71% | 10.1 months | 26.8 months | [12][16][17] |

| Platinum-Pemetrexed | 31% | 4.4 months | 22.5 months | [12][16][17] | |

| FLAURA | Osimertinib | 80% | 18.9 months | 38.6 months | [14][18][19] |

| Standard EGFR-TKI | 76% | 10.2 months | 31.8 months | [14][18][19] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib in various NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, A549)

-

Complete cell culture medium

-

96-well plates

-

Osimertinib stock solution (dissolved in DMSO)

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Harvest and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

Drug Treatment: Prepare serial dilutions of osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.[9]

-

Incubation: Incubate the plates for 72 hours at 37°C.[9]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression curve fit.[9]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of osimertinib in a mouse model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NSCLC cells (e.g., PC-9, H1975)

-

Osimertinib formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer osimertinib orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.[20]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

-

Data Analysis: Calculate tumor volume for each mouse at each time point. Plot the mean tumor volume for each group over time to assess the effect of treatment.[20]

Conclusion

The discovery and development of osimertinib exemplify a successful targeted therapy strategy in oncology. Its rational design to overcome a specific resistance mechanism, coupled with a well-executed preclinical and clinical development program, has led to a paradigm shift in the management of EGFR-mutated NSCLC. The data presented in this guide highlight the potent and selective activity of osimertinib and provide a foundation for further research into next-generation inhibitors and combination therapies to address ongoing challenges of drug resistance.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. ajmc.com [ajmc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. researchgate.net [researchgate.net]

- 7. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ovid.com [ovid.com]

- 12. i-med.institute [i-med.institute]

- 13. Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]

- 15. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osimertinib Improves Progression-Free Survival in Patients with EGFR-Mutated Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 19. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

Osimertinib: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1] It is uniquely designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[2][3] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which helps to minimize off-target effects and improve its therapeutic index.[1][3] This guide provides an in-depth overview of the core in vitro and in vivo studies that characterize the pharmacology of osimertinib.

Mechanism of Action

Osimertinib's primary mechanism involves the irreversible, covalent binding to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][2] This action effectively blocks the receptor's kinase activity, preventing ATP from binding and halting the subsequent autophosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5] The key pathways inhibited by osimertinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[1][2][5] By disrupting these signals, osimertinib effectively suppresses the uncontrolled growth of cancer cells driven by EGFR mutations.[4]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

Dasatinib: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Initially approved by the U.S. Food and Drug Administration (FDA) in 2006, it has become a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3] Its mechanism of action, distinct from first-generation tyrosine kinase inhibitors (TKIs) like imatinib, allows it to overcome certain forms of treatment resistance. This technical guide provides an in-depth overview of the pharmacological profile of dasatinib, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, with detailed experimental protocols and data presented for the scientific community.

Mechanism of Action

Dasatinib functions as a multi-targeted kinase inhibitor, with its primary therapeutic effects attributed to the inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[4][5]

Inhibition of BCR-ABL Kinase: In Ph+ leukemias, the translocation of chromosomes 9 and 22 creates the BCR-ABL gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and survival.[5] Dasatinib effectively binds to both the active and inactive conformations of the ABL kinase domain, a key distinction from imatinib which primarily targets the inactive conformation.[2][5] This dual-binding capability contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.[2]

Inhibition of SRC Family Kinases: Dasatinib is a potent inhibitor of the SRC family of kinases (SFKs), including SRC, LCK, YES, and FYN.[4] SFKs are involved in a multitude of cellular processes such as proliferation, survival, migration, and invasion.[6][7] By inhibiting SFKs, dasatinib can impact downstream signaling pathways that are crucial for tumor progression and metastasis.[7]

Other Kinase Targets: In addition to BCR-ABL and SFKs, dasatinib also inhibits other tyrosine kinases at nanomolar concentrations, including c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][4] This broad-spectrum activity may contribute to both its therapeutic efficacy and its adverse effect profile.

Pharmacodynamics

The pharmacodynamic effects of dasatinib are a direct consequence of its kinase inhibition profile, leading to the modulation of key cellular signaling pathways.

Downstream Signaling Pathways:

Dasatinib's inhibition of BCR-ABL and SRC kinases disrupts several critical downstream signaling cascades:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation. Dasatinib has been shown to inhibit the phosphorylation of MAPK, leading to cell cycle arrest.[2][8]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. Dasatinib treatment leads to a reduction in Akt phosphorylation, which can promote apoptosis in cancer cells.[2][8]

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is often constitutively activated by BCR-ABL and plays a role in cell proliferation and survival. Dasatinib inhibits the phosphorylation of STAT5.[5][8]

The interplay of these inhibited pathways ultimately leads to a reduction in tumor cell proliferation and an increase in apoptosis.[8]

Signaling Pathway Diagrams

Quantitative Pharmacological Data

The following tables summarize key quantitative data for dasatinib.

Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | <1 | [2] |

| SRC | 0.5 | [9] |

| LCK | <1 | [2] |

| YES | <1 | [2] |

| FYN | <1 | [2] |

| c-KIT | <30 | [9] |

| EPHA2 | <30 | [9] |

| PDGFRβ | <30 | [9] |

Table 2: In Vitro Cellular Activity of Dasatinib

| Cell Line | Assay Type | IC50 | Reference |

| K562 (CML) | Apoptosis | 1 nM | [10] |

| TF-1 BCR-ABL | Apoptosis | 0.75 nM | [10] |

| A2058 (Melanoma) | MMP-9 Expression | 3-10 nM | [7] |

| Human T-cells | Proliferation | 2.8 nM | [11] |

Table 3: Human Pharmacokinetic Parameters of Dasatinib (100 mg once daily)

| Parameter | Value | Reference |

| Tmax (hours) | 0.5 - 6 | [2][6] |

| Cmax (ng/mL) | 82.2 | [2] |

| AUC (ng*hr/mL) | 397 | [2] |

| Protein Binding | ~96% | [2][6] |

| Volume of Distribution (Vd) | 2505 L | [2] |

| Terminal Half-life (t1/2) | 3 - 5 hours | [2][12] |

| Metabolism | Primarily CYP3A4 | [2][6] |

| Excretion | ~85% in feces, ~4% in urine | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of dasatinib against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., a peptide with a tyrosine residue)

-

ATP (Adenosine triphosphate)

-

Dasatinib stock solution (in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of dasatinib in kinase assay buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the dasatinib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the dasatinib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell Proliferation Assay (Generalized Protocol using CCK-8)

Objective: To determine the effect of dasatinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dasatinib stock solution (in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of dasatinib in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of dasatinib. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the dasatinib concentration to determine the IC50 value.[1]

Western Blotting for Phosphorylated Proteins (Generalized Protocol)

Objective: To assess the effect of dasatinib on the phosphorylation status of downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Dasatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with dasatinib at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Experimental Workflow Diagram

Conclusion

Dasatinib is a highly effective multi-targeted tyrosine kinase inhibitor with a well-defined pharmacological profile. Its ability to potently inhibit BCR-ABL and the SRC family of kinases translates into significant clinical activity in Ph+ leukemias. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and scientists in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of dasatinib and the development of next-generation kinase inhibitors.

References

- 1. Dasatinib regulates the proliferation and osteogenic differentiation of PDLSCs through Erk and EID3 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mavacamten: A Targeted Approach to Hypertrophic Cardiomyopathy

A Technical Guide on the Therapeutic Potential of a First-in-Class Cardiac Myosin Inhibitor

Introduction

Mavacamten is an orally administered, allosteric and reversible inhibitor of cardiac myosin, representing a novel therapeutic strategy for hypertrophic cardiomyopathy (HCM).[1][2] This document provides an in-depth technical overview of Mavacamten, focusing on its mechanism of action, summarizing key clinical trial data, and detailing relevant experimental protocols. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of cardiomyopathies.

Mechanism of Action

Mavacamten targets the underlying pathophysiology of HCM by modulating the function of cardiac myosin.[3][4] In HCM, mutations in sarcomeric proteins often lead to hypercontractility, excessive myosin-actin cross-bridge formation, and impaired diastolic relaxation.[3] Mavacamten acts by binding to the cardiac myosin heavy chain, specifically inhibiting its ATPase activity.[1][5] This inhibition reduces the rate of power strokes and limits the number of myosin heads that can bind to actin, thereby decreasing cardiac muscle contractility and improving diastolic compliance.[6]

Mavacamten stabilizes the "super-relaxed" state of myosin, an energy-sparing state where myosin heads are less likely to interact with actin.[1][7] By shifting the equilibrium towards this inhibited state, Mavacamten effectively reduces the hypercontractility that characterizes HCM, leading to a reduction in left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures.[1]

Therapeutic Applications and Clinical Efficacy

Mavacamten is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.[4] Its efficacy and safety have been demonstrated in several key clinical trials, most notably EXPLORER-HCM and VALOR-HCM.

EXPLORER-HCM Trial

The EXPLORER-HCM trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated Mavacamten in 251 patients with symptomatic oHCM.[1][4] The primary endpoint was a composite of an increase in peak oxygen consumption (pVO₂) of ≥1.5 mL/kg/min and a reduction of at least one NYHA class, or an increase in pVO₂ of ≥3.0 mL/kg/min with no worsening of NYHA class at 30 weeks.[1]

Table 1: Key Efficacy Outcomes from the EXPLORER-HCM Trial at Week 30

| Endpoint | Mavacamten (n=123) | Placebo (n=128) | Treatment Difference (95% CI) | p-value |

| Primary Composite Endpoint (%) | 37% | 17% | 19.4% (8.7 to 30.1) | 0.0005 |

| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | -36 (-43.2 to -28.1) | <0.0001 |

| Change in pVO₂ (mL/kg/min) | 1.4 | -0.1 | 1.4 (0.6 to 2.1) | 0.0006 |

| ≥1 NYHA Class Improvement (%) | 65% | 31% | 34% (22.2 to 45.4) | <0.0001 |

| Change in KCCQ-CSS | 9.1 | - | 9.1 (5.5 to 12.7) | <0.0001 |

LVOT: Left Ventricular Outflow Tract; pVO₂: Peak Oxygen Consumption; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score. Data sourced from Olivotto et al., 2020.[1]

VALOR-HCM Trial

The VALOR-HCM trial was a Phase 3 study that enrolled 112 patients with severely symptomatic oHCM who were eligible for septal reduction therapy (SRT).[3][8] The primary endpoint was a composite of the decision to proceed with SRT or remain guideline-eligible for SRT at Week 16.[2][8]

Table 2: Key Efficacy Outcomes from the VALOR-HCM Trial at Week 16

| Endpoint | Mavacamten (n=56) | Placebo (n=56) | p-value |

| Primary Composite Endpoint (%) | 17.9% | 76.8% | <0.0001 |

| Change in Resting LVOT Gradient (mmHg) | -36 | -1.5 | <0.05 |

| Change in Valsalva LVOT Gradient (mmHg) | -45.2 | 0.4 | <0.05 |

| ≥1 NYHA Class Improvement (%) | 63% | 21% | <0.05 |

| Change in KCCQ-23 CSS | 10.4 | 1.9 | <0.05 |

LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; KCCQ-23 CSS: Kansas City Cardiomyopathy Questionnaire-23 Clinical Summary Score. Data sourced from Desai et al., 2022.[8][9]

Long-Term Efficacy

Long-term extension studies of both EXPLORER-HCM (MAVA-LTE) and VALOR-HCM have demonstrated sustained improvements in cardiac function and symptoms with Mavacamten treatment.[10][11] At 180 weeks in the MAVA-LTE study, patients showed sustained reductions in LVOT gradients and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, with a mean decrease in LVEF from 73.9% at baseline to 63.9%.[10][11]

Table 3: Long-Term Extension Data (MAVA-LTE) at Week 180

| Endpoint | Mean Change from Baseline (SD) or Median Change (IQR) |

| Resting LVOT Gradient (mmHg) | -40.3 (32.7) |

| Valsalva LVOT Gradient (mmHg) | -55.3 (33.7) |

| NT-proBNP (ng/L) | -562 (-1162.5 to -209) |

| LVEF (%) | From 73.9% (baseline) to 63.9% |

LVOT: Left Ventricular Outflow Tract; NT-proBNP: N-terminal pro-B-type natriuretic peptide; LVEF: Left Ventricular Ejection Fraction; SD: Standard Deviation; IQR: Interquartile Range. Data sourced from Rader et al., 2024.[10][11]

Experimental Protocols

The characterization of Mavacamten's therapeutic potential has relied on a variety of experimental techniques, from in vitro biochemical assays to large-scale clinical trials.

Myosin ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like Mavacamten on the enzymatic function of cardiac myosin.

-

Objective: To quantify the rate of ATP hydrolysis by cardiac myosin in the presence and absence of an inhibitor.

-

Principle: The assay measures the liberation of inorganic phosphate (Pi) from ATP over time. The rate of Pi release is proportional to the ATPase activity of myosin.

-

Methodology:

-

Protein Purification: Purified cardiac myosin (or its subfragments like S1 or heavy meromyosin) and F-actin are prepared.

-

Reaction Setup: Reaction mixtures are prepared in a 96-well plate containing an assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT), F-actin, and varying concentrations of Mavacamten.

-

Reaction Initiation: Purified myosin is added to each well to start the reaction, followed by the addition of a saturating concentration of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Phosphate Detection: The reaction is stopped, and a phosphate detection reagent (e.g., Malachite Green-based reagent) is added. This reagent forms a colored complex with the liberated Pi.

-

Measurement: The absorbance of the wells is measured using a microplate reader at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Data Analysis: The rate of Pi release is calculated for each inhibitor concentration. The data are then plotted to generate a dose-response curve and determine the IC₅₀ value.[7]

-

Skinned Cardiac Muscle Fiber Assay

This technique allows for the study of the contractile properties of the myofilaments in a near-physiological context, with the cell membrane chemically removed ("skinned").

-

Objective: To measure the effect of Mavacamten on force generation and calcium sensitivity of cardiac muscle fibers.

-

Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically skinned using a detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct access to the myofilaments.

-

Mounting: A single skinned muscle fiber is mounted between a force transducer and a high-speed length controller.

-

Solutions: The mounted fiber is immersed in a series of solutions with varying concentrations of Ca²⁺ and the test compound (Mavacamten).

-

Force Measurement: The isometric force generated by the fiber is measured at different Ca²⁺ concentrations to determine the force-pCa relationship.

-

Data Analysis: Key parameters such as maximal force, Ca²⁺ sensitivity (pCa₅₀), and the Hill coefficient (cooperativity) are determined from the force-pCa curves. The effect of Mavacamten on these parameters is then quantified.[12]

-

Clinical Trial Workflow: EXPLORER-HCM

The EXPLORER-HCM trial followed a rigorous protocol to assess the efficacy and safety of Mavacamten.

Logical Framework: From Mechanism to Clinical Benefit

The therapeutic effect of Mavacamten in oHCM can be understood through a logical progression from its molecular action to the observed clinical improvements.

Conclusion

Mavacamten represents a significant advancement in the treatment of obstructive hypertrophic cardiomyopathy, offering a targeted therapeutic option that addresses the underlying pathophysiology of the disease. Clinical trial data have robustly demonstrated its ability to reduce LVOT obstruction, improve functional capacity, and enhance the quality of life for patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Mavacamten and the development of future therapies for cardiomyopathies.

References

- 1. cardioaragon.com [cardioaragon.com]

- 2. Study design and rationale of VALOR-HCM: evaluation of mavacamten in adults with symptomatic obstructive hypertrophic cardiomyopathy who are eligible for septal reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]

- 9. VALOR-HCM: Mavacamten Decreases Need for Septal Reduction Therapy in Symptomatic Obstructive HCM | Cardio Care Today [cardiocaretoday.com]

- 10. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

The Rise of Omaveloxolone: A Technical Guide to the First-in-Class Treatment for Friedreich's Ataxia

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of neurodegenerative disease treatment witnessed a significant breakthrough with the approval of omaveloxolone (brand name Skyclarys®), the first and only therapy specifically indicated for Friedreich's ataxia. This debilitating, inherited disorder has long presented a formidable challenge to the medical community, with no approved treatments to alter its progressive course. Omaveloxolone, a novel, orally administered small molecule, represents a paradigm shift in the management of this rare disease. Its unique mechanism of action, targeting the restoration of mitochondrial function and the resolution of inflammation, has demonstrated significant clinical benefit, offering new hope to patients and a compelling case study for drug development professionals. This technical guide provides a comprehensive overview of omaveloxolone, detailing its mechanism of action, summarizing key quantitative data from pivotal clinical trials, and outlining the experimental protocols that underpinned its development.

Unraveling the Novel Mechanism of Action: Nrf2 Activation

Omaveloxolone's therapeutic effect is primarily attributed to its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation, processes that are central to the pathophysiology of Friedreich's ataxia.

In healthy individuals, the frataxin protein is essential for the formation of iron-sulfur clusters, which are critical for mitochondrial function and energy production. In Friedreich's ataxia, a genetic mutation leads to a deficiency in frataxin, resulting in mitochondrial dysfunction, increased oxidative stress, and chronic inflammation, ultimately leading to neurodegeneration.

Omaveloxolone intervenes in this pathological cascade by binding to and inhibiting the activity of Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. By inhibiting Keap1, omaveloxolone allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a broad array of antioxidant and anti-inflammatory genes, leading to their transcriptional upregulation. This, in turn, helps to restore mitochondrial function, reduce oxidative stress, and mitigate inflammation.

Quantitative Data Summary

The efficacy and safety of omaveloxolone were primarily evaluated in the MOXIe Part 2 trial, a randomized, double-blind, placebo-controlled study. The key findings from this pivotal trial are summarized below.

| Parameter | Omaveloxolone (150 mg/day) | Placebo | p-value |

| Change from Baseline in mFARS Score at Week 48 | -1.55 | +0.85 | 0.014 |

| mFARS Subscale: Bulbar | -0.21 | +0.07 | 0.150 |

| mFARS Subscale: Upper Limb Coordination | -0.44 | +0.22 | 0.018 |

| mFARS Subscale: Lower Limb Coordination | -0.28 | +0.15 | 0.089 |

| mFARS Subscale: Upright Stability | -0.62 | +0.41 | 0.007 |

| Change from Baseline in Peak Workload (Watts/kg) on Cycle Ergometry | +0.99 | -0.49 | 0.079 |

| Change from Baseline in PGI-C Score | -0.3 | +0.1 | 0.027 |

| Change from Baseline in ADL Score | -0.9 | +0.7 | 0.037 |

mFARS: modified Friedreich's Ataxia Rating Scale; PGI-C: Patient Global Impression of Change; ADL: Activities of Daily Living

Detailed Experimental Protocols

The following sections provide a high-level overview of the methodologies for key experiments cited in the development of omaveloxolone. For detailed, step-by-step protocols, readers are encouraged to consult the primary publications.

MOXIe Part 2 Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of omaveloxolone in patients with Friedreich's ataxia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients aged 16 to 40 years with genetically confirmed Friedreich's ataxia and a baseline mFARS score between 20 and 80.

Intervention: Patients were randomized in a 1:1 ratio to receive either 150 mg of omaveloxolone or a matching placebo orally once daily for 48 weeks.

Primary Efficacy Endpoint: The change from baseline in the mFARS score at Week 48. The mFARS is a clinical assessment that measures disease progression and severity, including swallowing and speech, upper and lower limb coordination, and upright stability.

Secondary Efficacy Endpoints:

-

Change from baseline in peak workload on cycle ergometry.

-

Change from baseline in the Patient Global Impression of Change (PGI-C).

-

Change from baseline in the Friedreich's Ataxia Activities of Daily Living (ADL) score.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

In Vitro Nrf2 Activation Assay

Objective: To determine the ability of omaveloxolone to activate the Nrf2 pathway in a cellular context.

Methodology:

-

Cell Culture: Human cell lines (e.g., human retinal pigment epithelial cells, ARPE-19) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of omaveloxolone or a vehicle control for a specified period.

-

Nuclear Extraction: Nuclear extracts are prepared from the treated cells to isolate nuclear proteins.

-

Nrf2 Transcription Factor Assay: An enzyme-linked immunosorbent assay (ELISA)-based kit is used to quantify the amount of active Nrf2 in the nuclear extracts that can bind to a consensus ARE oligonucleotide sequence immobilized on a plate.

-

Data Analysis: The level of Nrf2 activation is determined by measuring the absorbance at a specific wavelength and is typically expressed as a fold change relative to the vehicle control.

Initial Safety and Toxicity Profile of Remdesivir (GS-5734)

An In-depth Technical Guide for Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1] It is designed to inhibit viral RNA-dependent RNA polymerase (RdRp) enzymes, which are essential for the replication of many RNA viruses.[2] Developed initially for viruses like Ebola, its potent in vitro activity against coronaviruses, including SARS-CoV-2, led to its rapid evaluation and deployment during the COVID-19 pandemic.[3][4] This document provides a comprehensive summary of the initial, nonclinical safety and toxicity data for remdesivir, compiled from publicly available regulatory assessments, preclinical studies, and peer-reviewed publications. The information presented is intended for researchers, scientists, and drug development professionals to provide a technical overview of the compound's preclinical safety profile.

Mechanism of Action

Remdesivir is a prodrug that requires intracellular metabolism to become pharmacologically active. Once inside the cell, it undergoes ester hydrolysis to form an intermediate metabolite (GS-704277), which is then converted to the nucleoside analog GS-441524. Subsequent phosphorylation by host cell kinases produces the active nucleoside triphosphate metabolite, remdesivir triphosphate (RDV-TP or GS-443902).[2] RDV-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), mimicking the natural adenosine triphosphate (ATP) substrate.[5] Its incorporation into the nascent viral RNA strand leads to delayed chain termination, thereby halting viral replication.[2][5]

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo nonclinical safety studies.

Table 1: In Vitro Cytotoxicity

Remdesivir has been evaluated for cytotoxicity across a range of human cell lines and primary cells. The 50% cytotoxic concentration (CC50) values vary depending on the cell type and the duration of exposure.

| Cell Type | Exposure Duration | CC50 (µM) | Reference |

| Primary Human Hepatocytes (PHH) | 5-14 days | 1.7 | [6] |

| MT-4 (Human T-cell leukemia) | 5-14 days | >1.7 - 69 | [6] |

| Human Hematopoietic Progenitor Cells | 11-14 days | 9.6 - 13.9 | [6] |

| Vero E6 (Monkey kidney) | Not specified | >100 | [4] |

| MRC-5 (Human lung fibroblast) | 72 hours | >2 | [7] |

| NIH-3T3 (Mouse fibroblast) | 24 hours | 60.32 | |

| Metabolite GS-441524 | |||

| MT-4 (Human T-cell leukemia) | Not specified | 69 | [6] |

| Other Primary Human Cells | Up to 14 days | >100 | [6] |

Table 2: In Vivo Repeat-Dose Toxicity (No-Observed-Adverse-Effect Level - NOAEL)

Repeat-dose intravenous toxicity studies were conducted in Wistar-Han rats and cynomolgus monkeys. The primary target organ of toxicity identified in these studies was the kidney.

| Species | Study Duration | Route | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |

| Wistar-Han Rat | 4 Weeks | IV (slow bolus) | 3 | Reversible proximal convoluted tubule epithelial degeneration/regeneration. | [4] |

| Cynomolgus Monkey | 4 Weeks | IV (slow bolus) | 10 | No observable kidney changes at doses up to 10 mg/kg/day. | [4] |

| Rhesus Monkey | 7 Days | IV | Not explicitly defined | Increases in serum creatinine and blood urea nitrogen suggestive of altered renal function. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the safety assessment of remdesivir, based on information from regulatory submission summaries and published research.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of remdesivir that causes a 50% reduction in cell viability (CC50).

-

General Protocol:

-

Cell Culture: Various human cell lines (e.g., MT-4, Vero E6) and primary cells (e.g., primary human hepatocytes) were cultured under standard conditions.[4][6]

-

Compound Exposure: Cells were exposed to a range of concentrations of remdesivir or its metabolites for a specified duration (e.g., 24 hours to 14 days).[6]

-

Viability Assessment: Cell viability was measured using standard assays, such as those quantifying cellular ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: The CC50 value was calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Repeat-Dose Intravenous Toxicity Studies

-

Objective: To evaluate the potential toxicity of remdesivir following daily intravenous administration over a period of 4 weeks and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

General Protocol (based on Rat and Monkey studies):

-

Test System: Wistar-Han rats and cynomolgus monkeys were used as the rodent and non-rodent species, respectively.[4]

-

Administration: Remdesivir was administered daily via intravenous (slow bolus) infusion for 28 consecutive days. A control group received the vehicle (12% [w/v] sulfobutylether-β-cyclodextrin [SBECD] in sterile water).[4]

-

Dose Groups: Multiple dose groups were included to assess a dose-response relationship.

-

Observations: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were recorded regularly.

-

Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry (including kidney function markers like creatinine and BUN), and urinalysis.[4]

-

Pathology: At the end of the study, a full necropsy was performed. Organs were weighed, and a comprehensive set of tissues was collected for microscopic examination (histopathology). The primary focus was on target organs like the kidney.[4]

-

Developmental and Reproductive Toxicology (DART) Studies

-